molecular formula C9H9NO5S B036071 8-hydroxyquinoline-5-sulfonic Acid Hydrate CAS No. 283158-18-9

8-hydroxyquinoline-5-sulfonic Acid Hydrate

Cat. No.: B036071
CAS No.: 283158-18-9
M. Wt: 243.24 g/mol
InChI Key: WUXYGIQVWKDVTJ-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-5-sulfonic acid hydrate is an organic compound derived from quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatility and is widely used in various scientific and industrial applications. It is a colorless solid that forms a chelating agent, which is particularly useful in the quantitative determination of metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxyquinoline-5-sulfonic acid hydrate typically involves the sulfonation of 8-hydroxyquinoline. This process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually performed under controlled temperature conditions to ensure the selective sulfonation at the 5-position of the quinoline ring .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyquinoline-5-sulfonic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

8-Hydroxyquinoline-5-sulfonic acid hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxyquinoline-5-sulfonic acid hydrate is unique due to its sulfonic acid group, which enhances its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and strong chelating properties .

Properties

IUPAC Name

8-hydroxyquinoline-5-sulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S.H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXYGIQVWKDVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058754
Record name 8-Hydroxy-5-quinolinesulfonic acid monohydrate
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Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207386-92-3, 283158-18-9
Record name 5-Quinolinesulfonic acid, 8-hydroxy-, hydrate (1:?)
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Record name 8-Hydroxy-5-quinolinesulfonic acid monohydrate
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Record name 8-Hydroxy-5-quinolinesulfonic acid monohydrate
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Record name 8-Hydroxyquinoline-5-sulphonic acid
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Record name 8-Hydroxyquinoline-5-sulfonic acid hydrate
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Record name 8-HYDROXY-5-QUINOLINESULFONIC ACID MONOHYDRATE
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